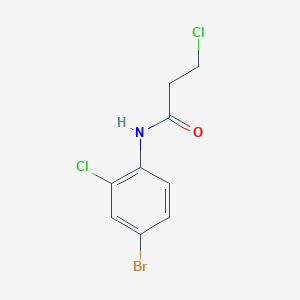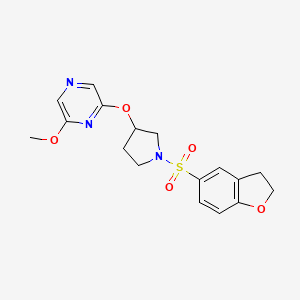
1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, carboxamide, methoxy, and dichlorobenzyl groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in condensation reactions, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxamide and methoxy groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Novel Annulated Products from Aminonaphthyridinones
Deady and Devine (2006) explored the reactivity of related pyridinecarboxamide compounds, demonstrating the synthesis of novel heterocyclic systems. These findings highlight the potential of 1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide in generating new chemical structures with diverse applications (Deady & Devine, 2006).
Spectroscopic Investigation of Dihydronicotinamides
Fischer, Fleckenstein, and Hönes (1988) conducted a spectroscopic investigation on compounds similar to 1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide. Their work provided insights into the conformation, absorption, and fluorescence of these compounds, crucial for understanding their chemical behavior and potential applications in scientific research (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis of Novel Benzodifuranyl Compounds
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl derivatives from related pyridinecarboxamides. This research underscores the versatility of pyridinecarboxamide derivatives in synthesizing new chemical entities with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Conformational Analysis and Inotropic Activity
Orsini, Benetollo, Bombieri, and Mosti (1993) conducted a study on the conformational analysis of 2-substituted-5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates, closely related to the target compound. This research contributes to understanding the structure-activity relationship of these compounds, which can be crucial for designing drugs with specific biological activities (Orsini et al., 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methoxy-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-21-17-14(20)9-5-6-13(19)18(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRTDWQQUNLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)



![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)




